- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,

Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

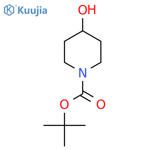

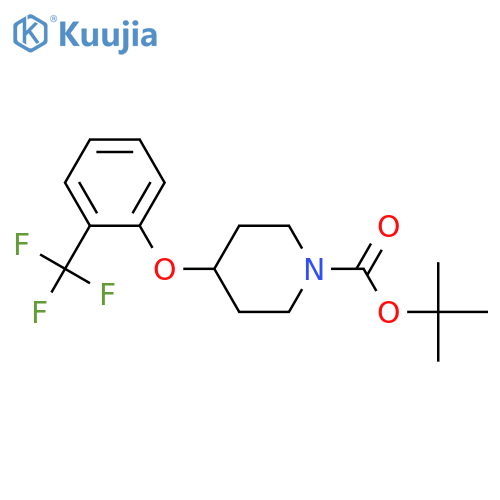

921605-76-7 structure

商品名:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)

- DB-002185

- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester

- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL71246

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate

- AKOS015900410

- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- 921605-76-7

- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

- DTXSID60677459

-

- MDL: MFCD16659832

- インチ: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3

- InChIKey: NMYLUTZGNZLFET-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 345.155

- どういたいしつりょう: 345.155

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 38.8A^2

じっけんとくせい

- 密度みつど: 1.200

- ふってん: 394.295 °C at 760 mmHg

- フラッシュポイント: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$729 | 2021-08-05 | |

| Alichem | A129004934-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95% | 1g |

$640.56 | 2023-08-31 | |

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$730 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |

Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 98% | 1g |

¥6594.00 | 2024-04-25 | |

| A2B Chem LLC | AH96643-25g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 25g |

$1800.00 | 2024-07-18 | |

| Ambeed | A352181-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$608.0 | 2024-04-16 | |

| A2B Chem LLC | AH96643-5g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 5g |

$972.00 | 2024-07-18 | |

| Crysdot LLC | CD11013624-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$772 | 2024-07-19 |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt

リファレンス

- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

リファレンス

- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C

リファレンス

- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

リファレンス

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

リファレンス

- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

リファレンス

- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

リファレンス

- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C

リファレンス

- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

リファレンス

- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

リファレンス

- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt

リファレンス

- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

リファレンス

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

リファレンス

- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

合成方法 15

はんのうじょうけん

リファレンス

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

リファレンス

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate

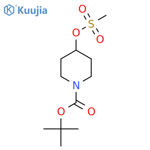

- n-Boc-4-hydroxypiperidine

- tert-butyl 4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate

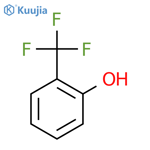

- 2-Hydroxybenzotrifluoride

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

清らかである:99%

はかる:1g

価格 ($):547.0